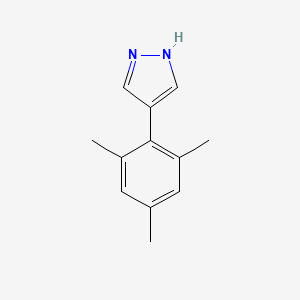![molecular formula C12H17N B13298199 (2S)-2-[(4-methylphenyl)methyl]pyrrolidine](/img/structure/B13298199.png)
(2S)-2-[(4-methylphenyl)methyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[(4-Methylphenyl)methyl]-pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a pyrrolidine ring substituted with a 4-methylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(4-Methylphenyl)methyl]-pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzyl chloride and (S)-proline.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide.
Procedure: The (S)-proline is first deprotonated by the base, followed by nucleophilic substitution with 4-methylbenzyl chloride to form the desired product.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-[(4-Methylphenyl)methyl]-pyrrolidine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and temperature control.
Catalysts: Employing catalysts to enhance the reaction rate and yield.
Purification: Implementing purification techniques such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(4-Methylphenyl)methyl]-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted pyrrolidines with various functional groups.
Scientific Research Applications
(2S)-2-[(4-Methylphenyl)methyl]-pyrrolidine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-2-[(4-Methylphenyl)methyl]-pyrrolidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to its biological activity, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(4-Methylphenyl)methyl]-pyrrolidine: vs. : The (2R) isomer has a different spatial arrangement, leading to different biological activities.
(2S)-2-[(4-Methylphenyl)methyl]-pyrrolidine: vs. : The piperidine analog has a six-membered ring, which may result in different chemical and biological properties.
Uniqueness
(2S)-2-[(4-Methylphenyl)methyl]-pyrrolidine is unique due to its specific chiral configuration and the presence of the 4-methylphenylmethyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
(2S)-2-[(4-methylphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C12H17N/c1-10-4-6-11(7-5-10)9-12-3-2-8-13-12/h4-7,12-13H,2-3,8-9H2,1H3/t12-/m0/s1 |
InChI Key |
GEWCVCGRSMUACB-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@@H]2CCCN2 |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


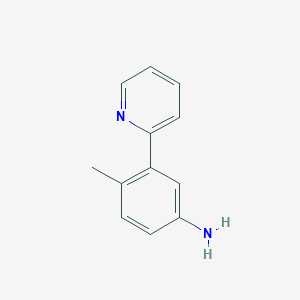
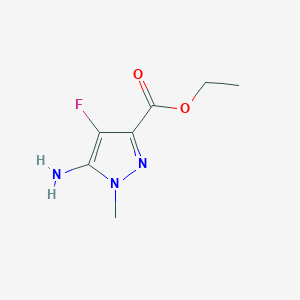
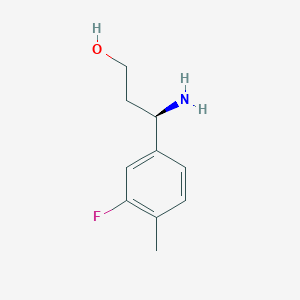
![5-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B13298123.png)

![1-{[(2-Bromophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13298146.png)
![4-Methyl-2-{[(3-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13298151.png)
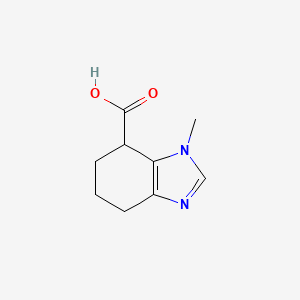
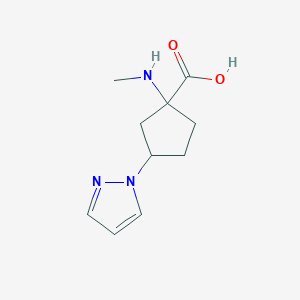

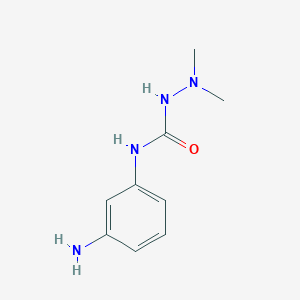
amine](/img/structure/B13298174.png)
![5-[(1-Methylcyclopropyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13298189.png)
